(R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is a complex organic compound with significant implications in medicinal chemistry, particularly as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme plays a crucial role in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. The compound's systematic name reflects its intricate structure, which includes multiple cyclohexyl groups and an imino functionality.
The compound is classified under heterocyclic compounds due to its imidazolidinone core structure. It is cataloged with the Chemical Abstracts Service number 856877-71-9 and has been identified in various chemical databases such as PubChem and RCSB Protein Data Bank, where it is associated with specific biological activities and structural data related to BACE1 inhibition .
The synthesis of (R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one involves several key steps:
The molecular formula of (R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one is , with a molecular weight of approximately 461.642 g/mol. The compound consists of 73 atoms, including five nitrogen atoms, which contribute to its biological activity.
The three-dimensional structure can be visualized using software tools that allow for molecular modeling, revealing how the cyclohexyl groups influence the spatial arrangement and potential interactions with target proteins like BACE1 .
(R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one exhibits reactivity typical of imino compounds:
The primary mechanism of action for (R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one involves its competitive inhibition of BACE1. By binding to the active site of this enzyme, it prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides. This action is crucial in therapeutic strategies aimed at mitigating Alzheimer's disease progression.
In vitro studies have demonstrated that this compound effectively lowers levels of amyloid-beta in cellular models, indicating its potential utility in clinical applications .
The physical properties of (R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture due to the presence of imino groups .
(R)-5-(2-cyclohexylethyl)-5-(cyclohexylmethyl)-2-imino-3-methylimidazolidin-4-one has several notable applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5